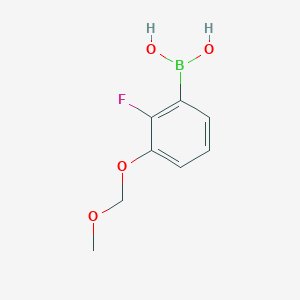

2-Fluoro-3-(methoxymethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-(methoxymethoxy)phenylboronic acid is an organoboron compound with the molecular formula C8H10BFO4 and a molecular weight of 199.97 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluoro and a methoxymethoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Méthodes De Préparation

The synthesis of 2-Fluoro-3-(methoxymethoxy)phenylboronic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable fluoro-substituted phenyl compound.

Methoxymethoxy Protection: The phenyl compound is protected with a methoxymethoxy group to prevent unwanted reactions at the hydroxyl site.

Deprotection: The methoxymethoxy group is then removed under acidic conditions to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Des Réactions Chimiques

2-Fluoro-3-(methoxymethoxy)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide .

Applications De Recherche Scientifique

2-Fluoro-3-(methoxymethoxy)phenylboronic acid has several applications in scientific research:

Organic Synthesis: It is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is used in the preparation of advanced materials, such as polymers and liquid crystals.

Mécanisme D'action

The mechanism of action of 2-Fluoro-3-(methoxymethoxy)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new palladium-aryl bond.

Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

2-Fluoro-3-(methoxymethoxy)phenylboronic acid can be compared with other similar compounds, such as:

2-Fluoro-3-methoxyphenylboronic acid: This compound lacks the methoxymethoxy group, making it less sterically hindered and potentially more reactive in certain reactions.

3-Fluoro-4-methoxyphenylboronic acid: This compound has the methoxy group in a different position, which can affect its reactivity and the types of products formed in coupling reactions.

The unique combination of the fluoro and methoxymethoxy groups in this compound provides distinct steric and electronic properties, making it valuable in specific synthetic applications .

Activité Biologique

2-Fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a phenyl ring substituted with a fluorine atom and a methoxymethoxy group, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Recent studies have indicated that boronic acids, including derivatives like this compound, exhibit notable antimicrobial activity. The mechanisms of action are thought to involve interference with bacterial cell wall synthesis and inhibition of specific enzymes.

- In Vitro Studies : Research has shown that related compounds can inhibit the growth of various microorganisms, including Escherichia coli and Candida albicans. For instance, the Minimum Inhibitory Concentration (MIC) for some phenylboronic acids against Bacillus cereus was lower than that of established drugs like Tavaborole, suggesting strong antibacterial potential .

Anticancer Activity

Boronic acids have also been explored for their anticancer properties. The presence of the boron atom allows these compounds to interact with biological targets such as enzymes involved in cancer cell proliferation.

- Mechanism of Action : The proposed mechanism includes the formation of reversible covalent bonds with diols in target proteins, potentially leading to altered enzyme activity and subsequent inhibition of cancer cell growth. This interaction is particularly relevant in targeting serine proteases and other enzymes critical for tumor progression .

Neuroprotective Effects

Some studies suggest that phenylboronic acids may exhibit neuroprotective effects. These compounds have been investigated for their ability to mitigate oxidative stress in neuronal cells, which is a significant factor in neurodegenerative diseases.

- Cell Studies : In vitro experiments on human neuroblastoma cells (SH-SY5Y) have shown that certain phenylboronic acids can protect against hydrogen peroxide-induced toxicity, indicating potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Antimicrobial Activity of Boronic Acids

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Escherichia coli | < 10 | |

| Tavaborole | Candida albicans | 50 | |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Bacillus cereus | < 5 |

Table 2: Neuroprotective Activity in SH-SY5Y Cells

| Compound | Treatment Condition | Effectiveness (%) | Reference |

|---|---|---|---|

| This compound | H2O2-induced toxicity | 75 | |

| Control (No treatment) | H2O2-induced toxicity | 20 |

Case Studies

- Antimicrobial Efficacy : A comparative study involving various phenylboronic acids demonstrated that the compound exhibited significant antibacterial activity against Bacillus cereus, outperforming traditional antibiotics in specific assays. This study highlighted the potential for developing new antimicrobial agents based on boron chemistry.

- Neuroprotection : In a laboratory setting, researchers treated SH-SY5Y cells with oxidative stressors and evaluated the protective effects of several boronic acids, including this compound. Results indicated a substantial decrease in cell death compared to untreated controls, suggesting its potential role in neurodegenerative disease therapies.

Propriétés

IUPAC Name |

[2-fluoro-3-(methoxymethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-5-14-7-4-2-3-6(8(7)10)9(11)12/h2-4,11-12H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUWCWYAKUTVER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCOC)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.